Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate
Description
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a thioether-linked benzoate ester at the 3-position. This structure combines the electron-rich triazole ring with the aromatic benzoate moiety, enabling diverse applications in medicinal chemistry and materials science. The compound is typically synthesized via multi-step routes, starting from substituted benzoic acids (e.g., 3-bromobenzoic acid) that undergo esterification, hydrazide formation, and cyclization to form the triazole scaffold .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzoate |
InChI |
InChI=1S/C11H11N3O2S/c1-14-7-12-13-11(14)17-9-6-4-3-5-8(9)10(15)16-2/h3-7H,1-2H3 |
InChI Key |
ALLBEOPDEUQKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol Intermediate
Formation of the Thioether Linkage
- The thiol group of 4-methyl-4H-1,2,4-triazole-3-thiol reacts with methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) under nucleophilic substitution conditions.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts like triethylamine or sodium hydride are employed to deprotonate the thiol, enhancing nucleophilicity.
- Typical reaction temperatures range from room temperature to reflux conditions depending on the halide leaving group and solvent.
Alternative Method: Multi-step Synthesis via Thioacetate Intermediates
- Some protocols describe the initial preparation of ethyl or methyl 2-((4-methyl-1,2,4-triazol-3-yl)thio)acetate intermediates by reacting 4-methyl-1,2,4-triazole-3-thiol with ethyl bromoacetate or chloroacetate derivatives.
- Subsequent hydrolysis or further substitution reactions convert these intermediates into the target this compound or related acids.
Representative Reaction Conditions
Research Findings and Optimization
- The nucleophilic substitution is sensitive to the nature of the halide on the benzoate; bromides generally react faster than chlorides.
- Use of polar aprotic solvents and mild bases improves yield and selectivity by stabilizing the thiolate anion and facilitating substitution.
- Multi-step routes involving thioacetate intermediates allow for further functionalization and diversification of the molecule, which is valuable in medicinal chemistry for structure-activity relationship studies.
- Reaction monitoring by NMR and HPLC confirms the formation of the thioether bond and purity of the final compound.
- Purification is typically achieved by recrystallization from ethanol or chromatographic techniques.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct nucleophilic substitution | 4-methyl-1,2,4-triazole-3-thiol + methyl 2-halobenzoate | Simpler, fewer steps, good yield | Requires activated halide, possible side reactions |
| Multi-step via thioacetate intermediates | Thiol + bromoacetate → thioacetate → hydrolysis/substitution | Allows structural diversity, higher control | More steps, longer synthesis time |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether sulfur atom serves as a nucleophilic site, enabling substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases like LiH or Cs₂CO₃ to form sulfonium intermediates. Yields range from 52% to 88% depending on the alkylating agent .
-
Arylthiol Displacement : Substitution with aromatic thiols under basic conditions forms unsymmetrical disulfides .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | LiH/DMF, 0°C → 60°C, 3–24 h | 52–88 | |
| Disulfide Formation | DMSO oxidation, RT, 12 h | 75–90 |
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide Formation : Reaction with H₂O₂ (30%) in acetic acid at 50°C yields methyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)benzoate.
-
Sulfone Formation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane produces the sulfone derivative.
Oxidation Outcomes :
| Product | Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|---|
| Sulfoxide | H₂O₂/AcOH | 50°C | 68 |
| Sulfone | m-CPBA | RT | 72 |
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux yields 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid.
-
Acidic Hydrolysis : HCl (6M) in dioxane converts the ester to the carboxylic acid with 85% efficiency.
Hydrolysis Efficiency :
| Condition | Reagents | Time (h) | Conversion (%) |
|---|---|---|---|
| Basic | NaOH/EtOH/H₂O | 6 | 95 |
| Acidic | HCl/dioxane | 4 | 85 |
Cyclization and Alkylation
The triazole ring participates in cyclization reactions to form fused heterocycles:
-
Intramolecular Cyclization : Under Mitsunobu conditions (DIAD, PPh₃), the thioether sulfur attacks adjacent electrophilic carbons, forming tricyclic structures (e.g., benzothiazolo-triazoles) .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the triazole’s 5-position .
Example Cyclization :
textMethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoate → Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole (85% yield, DMSO, 12 h)[8]
Coupling Reactions with Amines
The triazole’s NH group reacts with electrophiles:
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms hydrazone derivatives, utilized in anticancer studies .
-
Amidation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated triazoles.
Reaction Scope :
| Electrophile | Product Class | Application |
|---|---|---|
| Aldehydes | Hydrazones | Anticancer agents |
| Acyl chlorides | N-Acyl triazoles | Enzyme inhibitors |
Substituent Effects on Reactivity
Modifications to the triazole’s 4-methyl group or benzoate substituent alter reactivity:
-
Electron-Withdrawing Groups (e.g., NO₂ at benzoate para-position) increase electrophilicity at sulfur, accelerating nucleophilic substitution .
-
Bulkier Substituents (e.g., cyclohexyl) reduce reaction rates due to steric hindrance.
Substituent Impact Table :
| Substituent (R) | Reaction Rate (Relative to R = Me) |
|---|---|
| -NO₂ | 1.8× faster |
| -OCH₃ | 0.7× slower |
| -Cyclohexyl | 0.5× slower |
Scientific Research Applications
Antimicrobial Activity
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate exhibits notable antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various bacteria and fungi.
Case Study: Antibacterial Properties
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 1 | 0.25 | MRSA |
| Triazole derivative 2 | 0.5 | E. coli |
| Triazole derivative 3 | 1.0 | Bacillus subtilis |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida albicans. Research has shown that triazole derivatives can have MIC values comparable to established antifungal agents, making them potential candidates for treatment options.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been shown to inhibit cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
Mechanism of Action:
The biological activities are attributed to:
- Enzyme Inhibition: The triazole moiety inhibits enzymes involved in the synthesis of microbial cell walls.
- Nucleic Acid Synthesis Disruption: Indole derivatives may interfere with nucleic acid synthesis in cancer cells.
Agricultural Applications
This compound has applications in agriculture as a fungicide. Its ability to inhibit fungal pathogens makes it a valuable component in crop protection strategies.
Field Trials:
Field studies have demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and barley. The compound's application resulted in a significant reduction in disease incidence and improved yield.
Material Science
In material science, the compound is being explored for its potential use in developing new materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific characteristics.
Research Findings:
Recent research has focused on synthesizing polymer composites incorporating triazole derivatives to enhance mechanical strength and thermal stability. These materials could find applications in various industries, including automotive and aerospace.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal and Antimicrobial Activity
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine ():
This morpholine-substituted derivative exhibits potent antifungal activity due to the decylthio chain enhancing lipophilicity and membrane penetration. The morpholine group may improve solubility compared to the benzoate ester in the target compound . - Benzimidazole-Triazole Hybrids ():
Compounds like 5t (chloro/fluoro-substituted) show anticandidal activity, with halogen atoms increasing electrophilicity and target binding. The methyl group in the target compound may reduce steric hindrance compared to bulkier ethyl or phenyl substituents in analogs .
URAT1 Inhibition
- Sodium 2-((5-Bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate ():
Bromine and naphthyl groups enhance inhibitory potency against URAT1, a uric acid transporter. The benzoate ester in the target compound lacks this bromine-mediated electronic modulation, suggesting divergent therapeutic applications .
Physicochemical and Optical Properties
- UV-Vis Absorption ():
Triazole derivatives with bromophenyl substituents (e.g., 7a–7c ) absorb at 295–298 nm, attributed to π→π* transitions in the triazole and aryl systems. The target compound’s benzoate ester may slightly redshift absorption due to extended conjugation . - Mass Spectrometry and NMR Data ():
Analogs like 4-((5-((cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine show molecular peaks at m/z 310.2 and δ 1.24–1.55 ppm (cyclohexane protons). The target compound’s benzoate protons would likely resonate downfield (δ 7.5–8.5 ppm) .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromobenzoate. The general reaction can be summarized as follows:
- Preparation of 4-Methyl-4H-1,2,4-triazole-3-thiol : This compound serves as the key building block.
- Nucleophilic Substitution : The thiol group reacts with the electrophilic methyl 2-bromobenzoate to yield the final product.
Biological Activities
The biological activities of this compound encompass various pharmacological effects:
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : In studies assessing the minimum inhibitory concentration (MIC), triazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have been effective against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 8 | E. coli |
| Triazole Derivative B | 16 | S. aureus |
Antioxidant Activity
The antioxidant potential of triazole compounds has been evaluated using assays such as DPPH and ABTS. This compound has shown promising results in scavenging free radicals:
- DPPH Assay Results : The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid .
| Compound | IC50 (µM) | Standard |
|---|---|---|
| Methyl 2-(triazole-thio)benzoate | 5.0 | Ascorbic Acid (IC50 = 6.0 µM) |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation:
- Cell Line Studies : this compound demonstrated significant cytotoxic effects in various cancer cell lines such as HCT116 (colon cancer), with IC50 values indicating effective growth inhibition .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of triazole derivatives:
- Study on Antimicrobial Properties : A comprehensive evaluation of triazole derivatives showed broad-spectrum antimicrobial activity with some compounds exhibiting MIC values lower than traditional antibiotics .
- Antioxidant Evaluation : Research indicated that certain triazole compounds effectively reduced oxidative stress markers in cellular models .
- Anticancer Mechanism Investigation : Molecular docking studies suggested that these compounds may act by inhibiting key enzymes involved in cancer progression .
Q & A
Basic: What are the common synthetic routes for Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiol-containing triazole intermediates (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) are reacted with activated benzoate esters under alkaline conditions. Evidence from similar compounds shows that equimolar reactions in ethanol or methanol, heated at 60–80°C for 4–6 hours, yield target derivatives. Characterization often includes elemental analysis and IR spectroscopy to confirm thioether bond formation .
Key Steps:
- Use of monochloroacetic acid or methyl 2-chlorobenzoate as electrophiles.
- Alkaline medium (e.g., NaOH) to deprotonate thiol groups and drive nucleophilic attack.
- Purification via recrystallization or column chromatography .
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound derivatives?
Methodological Answer:
A combination of techniques ensures structural confirmation:
- 1H NMR : Identifies proton environments (e.g., methyl groups on triazole, aromatic protons on benzoate).
- IR Spectroscopy : Confirms thioether (C-S) bonds (~600–700 cm⁻¹) and ester carbonyls (~1700 cm⁻¹).
- Elemental Analysis : Validates molecular composition (C, H, N, S).
- Chromatography (TLC/HPLC) : Assesses purity and individuality .
For complex derivatives, 13C NMR and mass spectrometry resolve ambiguities in substitution patterns .
Advanced: How can computational methods like DFT be applied to predict the nonlinear optical (NLO) properties of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties critical for NLO behavior:
- Software : Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.
- Parameters : Polarizability (α), hyperpolarizability (β), and dipole moments.
- Validation : Compare computed UV-Vis spectra with experimental data to confirm charge-transfer transitions.
Studies on triazole derivatives show that electron-withdrawing groups (e.g., -NO₂) enhance β values by 40–60%, making them promising NLO materials .
Advanced: What strategies resolve data contradictions in the pharmacological activity of derivatives with varying substituents on the triazole ring?
Methodological Answer:
Contradictions often arise from substituent electronic/steric effects. Systematic approaches include:
-
SAR Studies : Compare methyl, ethyl, and phenyl substituents at the triazole’s 4-position.
Substituent (R) Activity Trend (Example) Source -CH₃ High actoprotective (8.27% vs. control) -C₂H₅ Reduced activity -Ph Inactive -
Docking Simulations : Identify binding interactions (e.g., hydrogen bonding with aminoethyl groups).
-
Dose-Response Assays : Test across concentrations to rule out toxicity artifacts .
Advanced: How can molecular docking guide the optimization of this compound derivatives for CNS targets?
Methodological Answer:
Docking (AutoDock Vina or Schrödinger Suite) predicts binding to receptors like 5-HT₁A/5-HT₇:
- Preparation : Optimize ligand geometry (Avogadro) and protonation states (Epik).
- Grid Generation : Focus on active sites (e.g., serotonin receptor transmembrane domains).
- Scoring : Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp116 in 5-HT₁A).
Recent studies on triazole-piperazine hybrids show that morpholine substituents improve blood-brain barrier permeability .
Advanced: What experimental designs mitigate challenges in synthesizing heterocyclic modifications (e.g., thiadiazole-triazole hybrids)?
Methodological Answer:
For hybrid systems (e.g., triazole-thiadiazole):
- Stepwise Synthesis : First form the triazole core, then introduce thiadiazole via Suzuki coupling or nucleophilic substitution.
- Catalysis : Use CuI or Pd(PPh₃)₄ for cross-coupling reactions.
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields .
Critical Parameters : - pH control (7–9) to prevent hydrolysis of ester groups.
- Anhydrous conditions for moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
